

Direct Red 26 CAS number and molecular weight

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An In-depth Technical Guide to Direct Red 26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Direct Red 26**, a diazo dye. It includes key identifiers, manufacturing processes, and a detailed, adapted protocol for its potential application in histological staining.

Core Chemical and Physical Data

Direct Red 26, identified by the Colour Index number C.I. 29190, is a disazo dye primarily used in the textile industry. Below is a summary of its key quantitative data.

Property	Value	Reference
CAS Number	3617-80-7	[1]
Molecular Weight	938.81 g/mol	[1]
Molecular Formula	C38H25N6Na3O13S3	[1]
Synonyms	C.I. Direct Red 26, Direct Red 8BSA, Direct Fast Scarlet 8BSA, Direct Scarlet 4BS	[1]
Class	Double Azo Dye	[1]

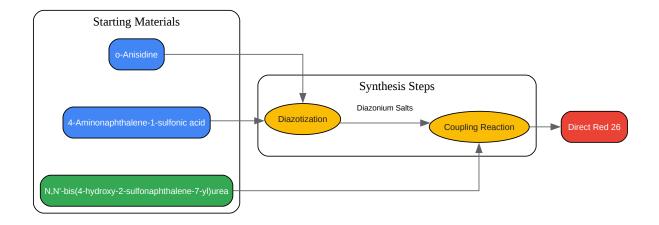


Note on Nomenclature: It is critical to distinguish **Direct Red 26** (C.I. 29190) from Acid Red 26 (C.I. 16150). These are distinct chemical compounds with different CAS numbers, molecular weights, and structural formulas. Acid Red 26 has a CAS number of 3761-53-3 and a molecular weight of 480.42 g/mol .

Synthesis of Direct Red 26

The manufacturing of **Direct Red 26** is a multi-step chemical synthesis process. The primary stages involve diazotization followed by a coupling reaction.

The synthesis pathway begins with the diazotization of two aromatic amines: o-Anisidine and 4-Aminonaphthalene-1-sulfonic acid. These diazonium salts are then coupled with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea to form the final **Direct Red 26** molecule.



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Caption: Synthesis workflow for Direct Red 26.

Experimental Protocol: Histological Staining (Adapted)



While **Direct Red 26** is primarily a textile dye, its chemical properties as a direct dye suggest potential applications in biological staining, similar to other direct dyes like Congo Red or Sirius Red. The following protocol is an adapted procedure for staining paraffin-embedded tissue sections.

Disclaimer: This protocol is adapted from general direct dye staining methodologies. Specific protocols for the use of **Direct Red 26** in histology are not widely published. Researchers should perform their own optimization for specific tissues and applications.

Materials and Reagents:

- Direct Red 26 (C.I. 29190)
- Distilled water
- Sodium chloride (NaCl)
- Xylene
- Ethanol (absolute, 95%, 70%)
- Mounting medium
- Staining jars
- Microscope slides and coverslips

Solutions Preparation:

- Stock Dye Solution (1% w/v): Dissolve 1 g of Direct Red 26 in 100 mL of distilled water.
 Gentle heating may be required to fully dissolve the dye.
- Working Staining Solution (0.1% w/v): Dilute 10 mL of the stock dye solution with 90 mL of distilled water. Add 1 g of NaCl to this solution and stir until dissolved. The salt helps to promote dye binding to the tissue.

Staining Procedure:



- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Transfer through two changes of absolute ethanol for 3 minutes each.
 - Hydrate through 95% ethanol for 2 minutes.
 - Hydrate through 70% ethanol for 2 minutes.
 - Rinse thoroughly in running tap water, followed by a final rinse in distilled water.
- Staining:
 - Immerse the slides in the 0.1% **Direct Red 26** working staining solution.
 - Incubate at room temperature for 30-60 minutes. Incubation time may need to be optimized.
- Rinsing and Differentiation:
 - Briefly rinse the slides in distilled water to remove excess stain.
 - If the staining is too intense, differentiate by briefly dipping in 70% ethanol and then quickly rinsing in distilled water. Monitor the differentiation step microscopically.
- Dehydration and Clearing:
 - Dehydrate the sections through 95% ethanol for 2 minutes.
 - Transfer to two changes of absolute ethanol for 3 minutes each.
 - Clear in two changes of xylene for 5 minutes each.
- Mounting:
 - Apply a coverslip using a compatible mounting medium.

Expected Results:

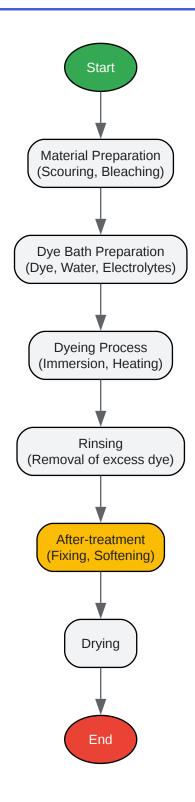


• Cellular components with an affinity for the dye, such as cytoplasm and collagen, may appear in shades of red. The specificity of staining for particular structures would need to be validated with appropriate controls.

Logical Workflow for a Typical Dyeing Process

The following diagram illustrates a generalized workflow for the application of a direct dye, such as **Direct Red 26**, in a textile dyeing process. This provides a conceptual framework that can be adapted for other applications.





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Caption: Generalized workflow for a direct dyeing process.



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References

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